molecular formula C51H86N10O12S B12782814 Unii-wqr5VS4yip CAS No. 335242-17-6

Unii-wqr5VS4yip

Cat. No.: B12782814
CAS No.: 335242-17-6
M. Wt: 1063.4 g/mol
InChI Key: QQQHVQGUNWVPNE-PVEGFDORSA-N
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Description

The compound identified by the Unique Ingredient Identifier (UNII) code “WQR5VS4YIP” is a specific substance or ingredient assigned by the Food and Drug Administration (FDA). The UNII code is a unique alphanumeric code that ensures the precise identification of substances based on scientific identity characteristics .

Preparation Methods

The synthetic routes and reaction conditions for the preparation of this compound are not explicitly detailed in the available sources. industrial production methods typically involve standardized procedures to ensure the purity and consistency of the compound. These methods often include various chemical synthesis techniques, purification processes, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

The compound “Unii-wqr5VS4yip” can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions vary depending on the specific type of reaction. For example, oxidation reactions may use reagents like potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

The compound “Unii-wqr5VS4yip” has various scientific research applications, including:

Mechanism of Action

The mechanism by which the compound “Unii-wqr5VS4yip” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in a biological context, the compound may interact with enzymes, receptors, or other proteins to modulate their activity .

Properties

CAS No.

335242-17-6

Molecular Formula

C51H86N10O12S

Molecular Weight

1063.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C51H86N10O12S/c1-29(2)23-34(53)44(65)56-37(20-22-74-9)48(69)58-38(24-30(3)4)45(66)54-28-42(62)55-36(18-19-43(63)64)47(68)60-40(27-33-15-11-10-12-16-33)50(71)59-39(25-31(5)6)49(70)57-35(17-13-14-21-52)46(67)61-41(51(72)73)26-32(7)8/h10-12,15-16,29-32,34-41H,13-14,17-28,52-53H2,1-9H3,(H,54,66)(H,55,62)(H,56,65)(H,57,70)(H,58,69)(H,59,71)(H,60,68)(H,61,67)(H,63,64)(H,72,73)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

QQQHVQGUNWVPNE-PVEGFDORSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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